(2-Chlorophenyl)methyl 2-aminoacetate chemical properties
(2-Chlorophenyl)methyl 2-aminoacetate chemical properties
An In-depth Technical Guide to the Physicochemical Properties and Synthesis of (S)-Methyl 2-amino-2-(2-chlorophenyl)acetate
Foreword: The Strategic Importance of Stereochemistry in Pharmaceutical Synthesis
(S)-Methyl 2-amino-2-(2-chlorophenyl)acetate is not merely a chemical compound; it is a critical chiral building block in modern medicine. Its primary significance lies in its role as a key intermediate in the synthesis of Clopidogrel, an indispensable antiplatelet agent used globally to prevent ischemic events. The therapeutic activity of Clopidogrel resides almost exclusively in its (S)-enantiomer, making the enantiopurity of its precursors a matter of utmost importance. This guide serves as a technical resource for researchers, chemists, and drug development professionals, offering a detailed exploration of the chemical properties, a robust synthesis protocol, and the analytical considerations for this vital pharmaceutical intermediate.
Molecular Structure and Core Properties
The molecular integrity and stereochemistry of (S)-Methyl 2-amino-2-(2-chlorophenyl)acetate are the foundation of its utility. A thorough understanding of its fundamental properties is paramount for its effective use in synthesis and for ensuring the quality of the final Active Pharmaceutical Ingredient (API). The compound's molecular structure consists of a central chiral carbon atom bonded to a 2-chlorophenyl group, an amino group, a methyl ester group, and a hydrogen atom. It is most commonly handled as its hydrochloride salt to improve stability and handling characteristics.[1]
Physicochemical Data
The properties of (S)-Methyl 2-amino-2-(2-chlorophenyl)acetate and its hydrochloride salt are summarized below. These data are essential for designing synthetic procedures, purification strategies, and for storage.
| Property | Value | Source(s) |
| IUPAC Name | methyl (2S)-2-amino-2-(2-chlorophenyl)acetate | [1] |
| Synonyms | (S)-(+)-2-Chlorophenylglycine methyl ester | [2] |
| Form | Hydrochloride Salt | [1][3] |
| CAS Number | 141109-14-0 (Free Base); 213018-92-9 (HCl Salt) | [2][4] |
| Molecular Formula | C₉H₁₀ClNO₂ (Free Base); C₉H₁₁Cl₂NO₂ (HCl Salt) | [2][3] |
| Molecular Weight | 199.63 g/mol (Free Base); 236.09 g/mol (HCl Salt) | [2][3] |
| Physical Appearance | White to off-white solid, powder, or crystals | [5] |
| Melting Point | 155-158 °C | [2] |
| Boiling Point | 270.1 ± 25.0 °C (Predicted) | [2] |
| Solubility | Slightly soluble in DMSO and Methanol | [2][4] |
| pKa (Predicted) | 6.15 ± 0.10 | [2][4] |
| Storage Conditions | Refrigerator, under inert atmosphere, hygroscopic | [2][4][5] |
Spectral Characterization Data
For structural confirmation and purity assessment, the following spectral data are characteristic of the (S)-Methyl 2-amino-2-(2-chlorophenyl)acetate hydrochloride salt.
-
¹H NMR Spectroscopy (Expected Shifts):
-
¹³C NMR Spectroscopy (Expected Shifts):
-
Carbonyl Carbon (C=O): ~170 ppm
-
Aromatic Carbons: 127-135 ppm
-
Methine Carbon (CH-NH₃⁺): ~55-60 ppm
-
Methyl Carbon (OCH₃): ~53 ppm
-
-
Fourier-Transform Infrared (FTIR) Spectroscopy (Expected Peaks):
-
N-H stretch (amine salt): Broad peak from 2500-3000 cm⁻¹
-
C=O stretch (ester): Strong peak around 1740-1750 cm⁻¹
-
C=C stretch (aromatic): Peaks around 1600 cm⁻¹ and 1475 cm⁻¹
-
C-O stretch (ester): Strong peak around 1200 cm⁻¹
-
-
Mass Spectrometry (MS):
-
For the free base, the expected [M+H]⁺ peak for C₉H₁₀ClNO₂ is at m/z 200.04.
-
Synthesis and Chiral Resolution
The industrial synthesis of (S)-Methyl 2-amino-2-(2-chlorophenyl)acetate hydrochloride is a two-stage process involving the formation of the racemic ester followed by the critical step of chiral resolution.
Experimental Protocol: Fischer Esterification
This protocol describes the synthesis of the racemic methyl ester from 2-chlorophenylglycine.
-
Objective: To convert the carboxylic acid group of 2-amino-2-(2-chlorophenyl)acetic acid into a methyl ester.
-
Causality: The Fischer-Speier esterification is an acid-catalyzed equilibrium reaction.[6] Thionyl chloride (SOCl₂) is a highly effective reagent for this transformation as it reacts with methanol to form HCl in situ, which acts as the catalyst, and methyl sulfite. The reaction byproducts (SO₂ and HCl gas) are volatile, which helps drive the reaction to completion.[7][8]
Step-by-Step Methodology:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 2-amino-2-(2-chlorophenyl)acetic acid (1.0 eq) in anhydrous methanol (5-10 volumes).
-
Reagent Addition: Cool the suspension to 0-5 °C in an ice bath. Slowly add thionyl chloride (1.1-1.2 eq) dropwise, ensuring the temperature remains below 10 °C.
-
Reaction: After the addition is complete, slowly warm the mixture to reflux (approx. 65 °C) and maintain for 4-6 hours, or until TLC/HPLC analysis indicates the consumption of the starting material.
-
Work-up: Cool the reaction mixture and remove the excess methanol and volatile byproducts under reduced pressure.
-
Isolation: The resulting residue is the crude racemic methyl 2-amino-2-(2-chlorophenyl)acetate hydrochloride, which can be taken directly to the next step or purified further. For isolation of the free base, the residue can be dissolved in water, neutralized with a base like aqueous ammonia, and extracted with an organic solvent (e.g., dichloromethane).[9]
Experimental Protocol: Chiral Resolution via Diastereomeric Salt Formation
This protocol details the separation of the desired (S)-enantiomer from the racemic mixture.
-
Objective: To isolate the (S)-enantiomer by exploiting the differential solubility of diastereomeric salts.
-
Causality: The reaction of a racemic amine with a single enantiomer of a chiral acid (L-(+)-tartaric acid) creates a pair of diastereomers.[10][11] These diastereomers, (S)-amine-(+)-tartrate and (R)-amine-(+)-tartrate, have different physical properties, including solubility. The solvent system (e.g., methanol/acetone) is critically chosen to maximize this solubility difference, allowing the less soluble diastereomer—in this case, the desired (S)-amine salt—to selectively crystallize out of solution.[9]
Step-by-Step Methodology:
-
Preparation: Dissolve the racemic methyl 2-amino-2-(2-chlorophenyl)acetate free base (1.0 eq) in a suitable solvent mixture, such as acetone (approx. 5 volumes).[9]
-
Salt Formation: In a separate flask, dissolve L-(+)-tartaric acid (0.9-1.0 eq) in methanol (approx. 4 volumes). Add the solution of the racemic ester to the tartaric acid solution at room temperature (20-25 °C).
-
Crystallization: Stir the mixture. Crystallization of the diastereomeric salt should begin. The slurry can be stirred for an extended period (12-24 hours) to ensure complete crystallization. The temperature can be controlled (e.g., raised slightly and then cooled) to improve crystal size and purity.[9]
-
Isolation: Collect the precipitated solid by filtration. Wash the filter cake with a cold portion of the solvent mixture (acetone/methanol) to remove the mother liquor containing the more soluble (R)-enantiomer salt.
-
Liberation of Free Base: Suspend the isolated tartrate salt in a mixture of water and an immiscible organic solvent (e.g., dichloromethane or ethyl acetate). Adjust the pH to 7.0-7.5 with a base (e.g., 20% aqueous ammonia) to break the salt and liberate the free amine into the organic layer.[12]
-
Final Salt Formation: Separate the organic layer, dry it over anhydrous sodium sulfate, and filter. Bubble dry hydrogen chloride gas through the solution or add a solution of HCl in a solvent like isopropanol to precipitate the final product, (S)-Methyl 2-amino-2-(2-chlorophenyl)acetate hydrochloride. Collect the solid by filtration and dry under vacuum.[1]
Application in Drug Synthesis
The primary and most critical application of (S)-Methyl 2-amino-2-(2-chlorophenyl)acetate is as a direct precursor to the N-acylated intermediate in the synthesis of Clopidogrel. The enantiopure amino ester is reacted with a derivative of thiophene-2-ethanol, such as 2-(2-thienyl)ethyl tosylate or a similar sulfonate ester, via nucleophilic substitution to form the secondary amine.[13][14] This intermediate is then cyclized with formaldehyde to construct the core tetrahydropyridine ring of Clopidogrel.[13] The stereocenter from the starting material is retained throughout this process, directly leading to the pharmacologically active (S)-enantiomer of the final drug.
Safety and Handling
As a fine chemical intermediate, (S)-Methyl 2-amino-2-(2-chlorophenyl)acetate hydrochloride must be handled with appropriate care.
-
GHS Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[3]
-
GHS Pictograms: GHS07 (Exclamation Mark).
-
Personal Protective Equipment (PPE): Wear protective gloves, safety goggles with side-shields, and a lab coat.[4]
-
Handling: Use in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[4] The compound is hygroscopic and should be stored under an inert atmosphere.[2]
-
First Aid: In case of skin contact, wash immediately with plenty of water. In case of eye contact, rinse cautiously with water for several minutes. If swallowed or inhaled, seek immediate medical attention.[4]
References
-
methyl 2-amino-2-(2-chlorophenyl)acetate | 141109-14-0. (2024, April 9). ChemBK. Retrieved March 10, 2026, from [Link]
- A process for resolution of methylamino(2-chlorophenyl)acetate. (n.d.). Google Patents.
-
New Process For Preparation Of Clopidogrel. (n.d.). Quick Company. Retrieved March 10, 2026, from [Link]
- Bandichhor, R., et al. (2012). An efficient and large scale synthesis of Clopidogrel: Antiplatelet drug. Der Pharma Chemica, 4(1), 479-488.
-
methyl 2-{[(2-chlorophenyl)methyl]amino}acetate hydrochloride. (n.d.). Alichem. Retrieved March 10, 2026, from [Link]
-
Methyl 2-amino-2-(2-chlorophenyl)acetate hydrochloride. (n.d.). PubChem. Retrieved March 10, 2026, from [Link]
-
Chiral resolution. (n.d.). Wikipedia. Retrieved March 10, 2026, from [Link]
-
Supplementary material for Resolution of a chiral amine and recovery of unwanted enantiomer by racemization. (n.d.). The Royal Society of Chemistry. Retrieved March 10, 2026, from [Link]
-
Fischer Esterification-Typical Procedures. (2024, January 5). OperaChem. Retrieved March 10, 2026, from [Link]
-
Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. (2022, November 16). Master Organic Chemistry. Retrieved March 10, 2026, from [Link]
-
Fischer Esterification. (n.d.). Organic Chemistry Portal. Retrieved March 10, 2026, from [Link]
- PROCESS FOR PREPARATION OF CLOPIDOGREL BISULPHATE. (n.d.). Google APIs.
Sources
- 1. (S)-Methyl 2-amino-2-(2-chlorophenyl)acetate hydrochloride | 213018-92-9 | Benchchem [benchchem.com]
- 2. (S)-(+)-2-Chlorophenylglycine methyl ester | 141109-14-0 [chemicalbook.com]
- 3. Methyl 2-amino-2-(2-chlorophenyl)acetate hydrochloride | C9H11Cl2NO2 | CID 71779080 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chembk.com [chembk.com]
- 5. Methyl (S)-2-amino-2-(2-chlorophenyl)acetate (2R,3R)-2,3-dihydroxysuccinate | 141109-15-1 [sigmaaldrich.com]
- 6. Fischer Esterification [organic-chemistry.org]
- 7. rsc.org [rsc.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. WO2006003671A1 - A process for resolution of methylamino(2-chlorophenyl)acetate - Google Patents [patents.google.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Chiral resolution - Wikipedia [en.wikipedia.org]
- 12. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 13. Methyl (2S)-2-(2-chlorophenyl)-2-((2-(thiophen-2-YL)ethyl)amino)acetate hydrochloride (Couple amine HCL) (CAS NO:141109-19-5) | Methyl (2S)-2-(2-chlorophenyl)-2-((2-(thiophen-2-YL)ethyl)amino)acetate hydrochloride (Couple amine HCL) Manufacturer and Suppliers | Scimplify [scimplify.com]
- 14. 141109-15-1|Methyl (S)-2-amino-2-(2-chlorophenyl)acetate (2R,3R)-2,3-dihydroxysuccinate|BLD Pharm [bldpharm.com]
